molecular formula C9H11NO4S B8028034 Ethyl 3-(4-nitrothiophen-2-YL)propanoate CAS No. 1881293-98-6

Ethyl 3-(4-nitrothiophen-2-YL)propanoate

Cat. No.: B8028034
CAS No.: 1881293-98-6
M. Wt: 229.26 g/mol
InChI Key: KVCLCXWYOOHBLZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrothiophen-2-yl)propanoate is an organic compound characterized by a propanoate ester backbone substituted with a 4-nitrothiophen-2-yl group.

Properties

IUPAC Name

ethyl 3-(4-nitrothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(11)4-3-8-5-7(6-15-8)10(12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCLCXWYOOHBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239705
Record name 2-Thiophenepropanoic acid, 4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881293-98-6
Record name 2-Thiophenepropanoic acid, 4-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881293-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenepropanoic acid, 4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-nitrothiophen-2-yl)propanoate typically involves the reaction of 4-nitrothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitrothiophen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-nitrothiophen-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-nitrothiophen-2-yl)propanoate and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The thiophene ring can also participate in π-π stacking interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Nitro-Substituted Propanoate Derivatives

Ethyl 3-Cyano-3-(4-Methoxy-2-Nitrophenyl)Propanoate (CAS 89438-67-5)
  • Structure: Features a nitro group on a methoxy-substituted phenyl ring and a cyano (-CN) group at the propanoate β-position.
  • This compound may serve as a precursor for pharmaceuticals or agrochemicals .
  • Contrast : Unlike the target compound’s thiophene ring, this analogue uses a benzene ring, reducing aromatic heterocycle-related conjugation effects.
Ethyl 3-(4-Ethynyl-2-Fluorophenyl)Propanoate (CAS 528588-17-2)
  • Structure : Contains a fluorophenyl group and an ethynyl (-C≡CH) substituent.
  • Properties : The electron-withdrawing fluorine and linear ethynyl group may enhance stability and π-π stacking in materials science applications.
  • Contrast : The absence of a nitro group reduces oxidative reactivity compared to the target compound .

Thiophene- and Heterocycle-Containing Propanoates

Ethyl 3-(Methylthio)Propanoate
  • Structure : A methylthio (-SMe) group replaces the nitrothiophene moiety.
  • Applications: Identified as a key aroma compound in pineapple pulp and core, contributing fruity notes due to its volatile ester nature .
  • Contrast : The methylthio group is electron-donating, reducing electrophilicity compared to the nitrothiophene derivative. This difference significantly alters biological and sensory activity .
Ethyl 3-(2-Furyl)Propanoate
  • Structure : Substituted with a furan ring, an oxygen-containing heterocycle.
  • Properties : The furan’s electron-rich nature contrasts with the nitrothiophene’s electron-deficient system. This compound is used in studies on Diels-Alder reactions due to its diene characteristics .

Pharmacologically Active Analogues

Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride (CAS 1375473-45-2)
  • Structure: Contains a chlorophenyl group, hydroxyl, and amino substituents.
  • Applications: Potential antibacterial or antifungal agent, as similar compounds in show activity against Gram-positive/-negative bacteria .
  • Contrast: The hydroxyl and amino groups introduce hydrogen-bonding capacity, unlike the nitrothiophene’s planar aromatic system .
Ethyl 3-[4-(Hydroxymethyl)-1H-Imidazol-2-YL]Propanoate (Compound 24 in )
  • Structure : Imidazole ring with a hydroxymethyl group.
  • Applications : Intermediate in synthesizing protein-protein interaction inhibitors, highlighting the role of heterocycles in drug design .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Formula Notable Properties/Applications Reference
Ethyl 3-(4-nitrothiophen-2-yl)propanoate 4-Nitrothiophene, propanoate ester C₉H₁₁NO₄S High electrophilicity, potential drug precursor N/A
Ethyl 3-(methylthio)propanoate Methylthio group C₆H₁₀O₂S Volatile aroma compound in pineapple
Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate Nitrophenyl, cyano, methoxy C₁₃H₁₄N₂O₅ Electrophilic reactivity, synthetic intermediate
Ethyl 3-(2-furyl)propanoate Furan ring C₈H₁₀O₃ Electron-rich diene for cycloadditions
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride Chlorophenyl, amino, hydroxyl C₁₁H₁₅Cl₂NO₃ Antibacterial/antifungal potential

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